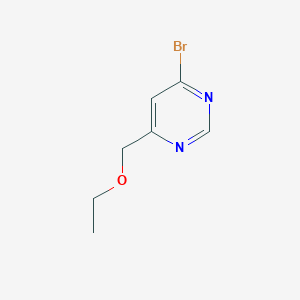

4-Bromo-6-(ethoxymethyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(ethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-11-4-6-3-7(8)10-5-9-6/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNUANSIFYMNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-6-(ethoxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

4-Bromo-6-(ethoxymethyl)pyrimidine can be synthesized through various methods, often involving the bromination of pyrimidine derivatives followed by alkylation with ethoxymethyl groups. The compound can serve as a scaffold for further modifications to enhance its biological activities.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrimidine derivatives, including 4-Bromo-6-(ethoxymethyl)pyrimidine. The compound has been evaluated against several bacterial strains, demonstrating significant inhibitory effects.

- Minimum Inhibitory Concentration (MIC) : The MIC values for 4-Bromo-6-(ethoxymethyl)pyrimidine against various strains were reported to be between 0.5–4 μg/mL. This indicates a strong potential for development as an antibacterial agent targeting resistant strains such as MRSA and VRE .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives are well-documented. 4-Bromo-6-(ethoxymethyl)pyrimidine has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- COX-2 Inhibition : In vitro studies indicate that 4-Bromo-6-(ethoxymethyl)pyrimidine exhibits COX-2 inhibition with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μmol) |

|---|---|

| 4-Bromo-6-(ethoxymethyl)pyrimidine | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

3. Anticancer Activity

The anticancer potential of pyrimidines has been extensively researched, with compounds showing efficacy against various cancer cell lines.

- Mechanism of Action : Studies suggest that 4-Bromo-6-(ethoxymethyl)pyrimidine may induce apoptosis in cancer cells and inhibit cell proliferation by interfering with key signaling pathways such as EGFR phosphorylation .

Study on Antibacterial Efficacy

Kumari et al. developed a series of pyrimidine-based compounds targeting DNA gyrase, an essential enzyme for bacterial DNA replication. Among these, 4-Bromo-6-(ethoxymethyl)pyrimidine exhibited significant antibacterial activity against resistant strains, showcasing its potential as a lead compound for antibiotic development .

Anti-inflammatory Research

In a study assessing the anti-inflammatory effects of various pyrimidines, 4-Bromo-6-(ethoxymethyl)pyrimidine was found to significantly reduce inflammation markers in animal models of induced paw edema, indicating its therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidines. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity:

| Position | Modification Type | Effect on Activity |

|---|---|---|

| 4 | Bromination | Increased antibacterial potency |

| 6 | Ethoxymethyl substitution | Enhanced anti-inflammatory effects |

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, including 4-Bromo-6-(ethoxymethyl)pyrimidine, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in DNA synthesis, thereby affecting the proliferation of cancer cells. Specifically, they interact with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in nucleotide synthesis and is implicated in various cancers .

Case Study:

A study demonstrated that modifications at the 4 and 6 positions of pyrimidines could enhance their potency against cancer cell lines. Compounds similar to 4-Bromo-6-(ethoxymethyl)pyrimidine were shown to exhibit significant cytotoxicity against colon carcinoma cells, providing a promising avenue for further development in cancer therapeutics .

Synthetic Applications

4-Bromo-6-(ethoxymethyl)pyrimidine is frequently utilized in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential for constructing complex organic molecules. The compound serves as an effective building block due to its reactivity and ability to undergo further transformations.

Synthesis Overview:

The compound can be synthesized through various methods, including the alkylation of pyrimidines or through direct bromination of ethoxymethyl derivatives. The versatility in its synthesis allows researchers to tailor its properties for specific applications in drug development and material science.

Beyond its anticancer properties, 4-Bromo-6-(ethoxymethyl)pyrimidine exhibits potential as a pharmacological agent due to its interaction with several biological targets. Pyrimidine derivatives are known to have antimicrobial, antiviral, and anti-inflammatory activities, making them candidates for treating various diseases .

Biochemical Properties:

The compound's ability to inhibit enzymes involved in metabolic pathways suggests it could be developed into therapeutics for conditions like epilepsy or Alzheimer's disease. For instance, studies have shown that related pyrimidines can effectively inhibit acetylcholinesterase (AChE) and carbonic anhydrases (CA), which are critical targets in neurodegenerative disorders .

Nonlinear Optical Properties

Recent investigations into the nonlinear optical (NLO) properties of pyrimidine derivatives have revealed potential applications in photonics and optoelectronics. Compounds with similar structures to 4-Bromo-6-(ethoxymethyl)pyrimidine have shown promising NLO characteristics that could be harnessed for advanced materials used in lasers and sensors .

Research Findings:

Experimental studies utilizing computational tools have demonstrated that modifications at the molecular level can significantly enhance the NLO responses of pyrimidine derivatives, paving the way for innovative applications in optical devices .

Summary Table of Applications

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The ethoxymethyl group (OCH₂CH₃) in the target compound likely enhances solubility in polar solvents compared to methyl (CH₃) or cyclopropyl groups .

- Reactivity : Bromine at the 4-position facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, as seen in 5-bromo-4-methoxy-6-methylpyrimidine . Dual bromine substituents, as in 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine, increase electrophilicity but reduce stability .

- Coordination Chemistry : Pyrimidines with nitrogen-rich substituents (e.g., pyrimidin-2-yl) or methoxy groups exhibit metal-binding capabilities, useful in catalysis or material design .

Electronic and Spectroscopic Insights

Quantum chemical studies on bromopyrimidines (e.g., 2-amino-5-bromo-6-methyl-4-pyrimidinol) reveal that bromine and electron-donating groups (e.g., ethoxymethyl) significantly alter frontier molecular orbitals (FMOs), influencing UV-Vis absorption and reactivity . For instance:

- Bromine : Lowers HOMO-LUMO gap, increasing electrophilicity.

- Ethoxymethyl : Enhances electron density at the pyrimidine ring, stabilizing intermediates in nucleophilic substitutions.

Preparation Methods

Preparation via 4,6-Dichloropyrimidine Intermediates

A common approach starts from 4,6-dihydroxypyrimidine derivatives, which are converted into 4,6-dichloropyrimidines using chlorinating agents such as POCl3 or (chloromethylene)dimethyliminium chloride. This step is crucial for subsequent substitution reactions.

- Chlorination step : Treatment of 4,6-dihydroxypyrimidine with POCl3 under reflux conditions (e.g., 8 hours) yields 4,6-dichloropyrimidine intermediates with high yields (~85%).

- Alternative chlorination : Use of (chloromethylene)dimethyliminium chloride offers higher yields and easier work-up compared to POCl3.

Introduction of the Ethoxymethyl Group at C-6

The ethoxymethyl substituent at the 6-position can be introduced by nucleophilic substitution of the 6-chloro group with an ethoxymethyl nucleophile or via alkylation of a suitable hydroxymethyl precursor.

- Alkylation route : Reaction of 6-hydroxymethylpyrimidine derivatives with ethylating agents under controlled conditions.

- Nucleophilic substitution : Direct displacement of the 6-chloride in 4,6-dichloropyrimidine with ethoxymethyl nucleophiles under mild heating and stirring conditions.

Bromination at the 4-Position

Bromination at the 4-position is generally achieved either by:

- Starting from 4-bromo-substituted pyrimidine precursors.

- Electrophilic bromination of pyrimidine derivatives bearing activating groups at other positions, often requiring electron-donating groups to facilitate substitution.

Representative Stepwise Synthesis Example

The following is a representative synthesis sequence adapted from patent and literature sources for related bromo-substituted pyrimidines, illustrating key steps relevant to 4-bromo-6-(ethoxymethyl)pyrimidine preparation:

Reaction Conditions and Optimization

- Temperature control is critical during chlorination and substitution steps to avoid side reactions.

- Inert atmosphere (nitrogen) is used during sensitive steps to prevent oxidation or hydrolysis.

- Solvent choice such as toluene or methanol affects solubility and reaction rates.

- Catalyst recovery and recycling improve process sustainability and cost-effectiveness.

Research Findings and Yields

- Total yields for multi-step syntheses of related 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediates have been reported around 70-75% overall.

- High purity products are obtained after recrystallization or filtration steps.

- Analytical data such as melting points, NMR, and mass spectrometry confirm the structure and purity.

Summary Table of Key Preparation Methods

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-6-(ethoxymethyl)pyrimidine with high purity?

The synthesis of 4-Bromo-6-(ethoxymethyl)pyrimidine can be optimized using multi-database strategies (e.g., PISTACHIO, REAXYS) to predict feasible pathways. Key steps include:

- Bromination : Introducing the bromo group at the 4-position via electrophilic substitution.

- Ethoxymethylation : Coupling ethoxymethyl groups using nucleophilic reagents like sodium ethoxide.

- Purification : Column chromatography or recrystallization to achieve ≥95% purity.

Critical parameters include temperature control (60–80°C for bromination) and inert atmospheres to prevent side reactions. Cross-referencing synthetic feasibility across databases improves route reliability .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 4-Bromo-6-(ethoxymethyl)pyrimidine?

- NMR :

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (triplet, -OCH₂CH₃) and δ 4.5–4.7 ppm (quartet, -CH₂O-).

- ¹³C NMR : Signals at 65–70 ppm (C-Br) and 70–75 ppm (C-O).

- IR : Stretching vibrations at 650–750 cm⁻¹ (C-Br) and 1100–1250 cm⁻¹ (C-O-C).

- MS : Molecular ion peak at m/z 231 (M⁺) with fragments at m/z 154 (loss of Br) and m/z 123 (loss of ethoxymethyl).

Combine experimental data with computational tools (e.g., Gaussian) for peak assignment validation .

Q. What are the key reactivity patterns of 4-Bromo-6-(ethoxymethyl)pyrimidine in substitution reactions?

The bromine atom at the 4-position is highly reactive in nucleophilic substitutions, enabling:

- Amination : React with amines (e.g., NH₃, alkylamines) to form 4-amino derivatives.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids for biaryl synthesis.

The ethoxymethyl group at the 6-position stabilizes intermediates via electron donation, reducing steric hindrance. Optimize solvent polarity (e.g., DMF for amination, THF for cross-coupling) to enhance yields .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported regioselectivity of 4-Bromo-6-(ethoxymethyl)pyrimidine derivatives?

Discrepancies in regioselectivity (e.g., bromine vs. ethoxymethyl group reactivity) can arise from solvent effects or catalyst choice. Use:

- DFT Calculations : Compare activation energies of competing pathways (e.g., bromine substitution vs. ethoxymethyl cleavage).

- Molecular Dynamics : Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to predict dominant reaction trajectories.

For example, simulations may show that Pd catalysts favor bromine substitution in toluene due to π-π interactions with the pyrimidine ring .

Q. What strategies validate the structural integrity of 4-Bromo-6-(ethoxymethyl)pyrimidine in crystallographic studies?

- Single-Crystal X-ray Diffraction : Resolve bond lengths (C-Br ≈ 1.9 Å) and angles (C-C-Br ≈ 120°).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to confirm packing efficiency.

Compare experimental data with structural analogs (e.g., 4-chloro-6-(pyrimidin-2-yl)pyrimidine) to identify deviations caused by ethoxymethyl steric effects .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in bromine substitution reactions?

- Deuterium Labeling : Replace hydrogen atoms in the ethoxymethyl group with deuterium to study secondary KIEs.

- Rate Comparisons : Measure k_H/k_D ratios to distinguish between SN1 (KIE ≈ 1) and SN2 (KIE > 1) mechanisms.

For example, a KIE of 1.2 suggests partial SN2 character in amination reactions .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in reported solubility and stability of 4-Bromo-6-(ethoxymethyl)pyrimidine?

Q. What analytical workflows confirm the absence of regioisomeric impurities in synthesized derivatives?

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to separate regioisomers.

- 2D NMR : NOESY correlations differentiate substituent positions (e.g., ethoxymethyl proximity to pyrimidine protons).

- X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures .

Applications in Drug Discovery

Q. How is 4-Bromo-6-(ethoxymethyl)pyrimidine utilized in kinase inhibitor design?

The compound serves as a scaffold for ATP-binding site targeting:

- Selectivity Optimization : Modify the ethoxymethyl group to enhance hydrophobic interactions with kinase pockets.

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate via the bromine site to recruit E3 ligases.

Screen derivatives against kinase panels (e.g., CDK2, EGFR) to assess IC₅₀ shifts .

Q. What in silico approaches predict the metabolic stability of 4-Bromo-6-(ethoxymethyl)pyrimidine derivatives?

- CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms using AutoDock Vina.

- MetaSite : Predict metabolic hotspots (e.g., ethoxymethyl O-dealkylation).

Validate with hepatic microsome assays (human/rat) to correlate half-life (t₁/₂) with computed scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.